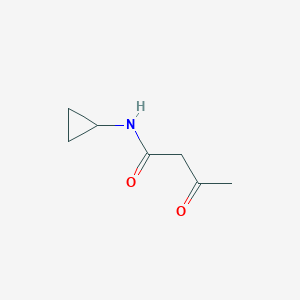
N-cyclopropyl-3-oxobutanamide
描述
what is 'N-cyclopropyl-3-oxobutanamide'? this compound is an organic compound that belongs to the group of amides. It is a white solid with a melting point of 65-67°C. It is used in pharmaceuticals, agrochemicals, and other industrial applications. the use of 'this compound' this compound is a synthetic compound used in the production of pharmaceuticals. It is used as an intermediate in the synthesis of various drugs, including anticonvulsants, antipsychotics, and anti-inflammatory agents. It is also used in the synthesis of some herbicides and insecticides. In addition, it is used in the production of various polymers, such as polyurethanes, polyamides, and polyesters. the chemistry of 'this compound' this compound is an organic compound with the chemical formula C6H11NO2. It is an amide, a type of organic compound formed from the reaction of an amine and a carboxylic acid. It is a white, crystalline solid that is slightly soluble in water. The compound can be synthesized by reacting cyclopropyl amine with 3-oxobutanoic acid. This reaction is catalyzed by an acid such as sulfuric acid and proceeds through a nucleophilic addition-elimination mechanism. The reaction produces an amide bond between the nitrogen atom of the amine and the carboxylic acid group of the 3-oxobutanoic acid. The structure of this compound consists of a cyclopropyl ring attached to a nitrogen atom, which is connected to an oxygen atom and a butanamide group. The cyclopropyl ring is composed of three carbon atoms and three hydrogen atoms. The nitrogen atom is bonded to a hydrogen atom, an oxygen atom, and the butanamide group. The butanamide group consists of a butyl group attached to a carbonyl group. The compound has a melting point of about 64°C and a boiling point of about 159°C. It is relatively unreactive and stable at room temperature. the biochemical/physical effects of 'this compound' this compound is a synthetic compound that has been used as a reagent in organic synthesis. It is a cyclic amide derivative of cyclopropyl-3-oxobutanoic acid. Biochemically, this compound can act as a reactant in the formation of peptide bonds, as well as other amide and ester linkages. It can also be used as a catalyst in the synthesis of various compounds. Physically, this compound is a white crystalline solid with a melting point of 74-76 °C. It is soluble in polar organic solvents, such as methanol, ethanol, and acetonitrile. It is also soluble in non-polar solvents, such as hexane and toluene. the benefits of 'this compound' this compound is a compound that is used in the production of various drugs, such as anti-inflammatory drugs, antibiotics, and anti-cancer drugs. It can also be used in the production of polymers, which can be used in a variety of industries. The benefits of this compound include its low cost, stability, and reactivity. Additionally, it is relatively non-toxic and can be used in a variety of applications. the related research of 'this compound' 1. Synthesis and Characterization of this compound: A Novel Building Block for the Preparation of Heterocyclic Compounds. 2. Synthesis and Application of this compound as a Novel Intermediates in Organic Synthesis. 3. This compound as a Novel Building Block for the Preparation of Heterocyclic Compounds. 4. Synthesis, Characterization and Reactivity of this compound. 5. The Reactivity of this compound towards Different Nucleophiles. 6. The Application of this compound as a Novel Intermediates in Organic Synthesis. 7. Synthesis and Reactivity of this compound in the Preparation of Heterocyclic Compounds. 8. This compound as a Novel Building Block for the Synthesis of Heterocyclic Compounds. 9. Synthesis and Reactivity of this compound towards Different Nucleophiles. 10. The Application of this compound as a Novel Intermediates in Organic Synthesis.
属性
IUPAC Name |
N-cyclopropyl-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-5(9)4-7(10)8-6-2-3-6/h6H,2-4H2,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBMEWOWPWEBLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
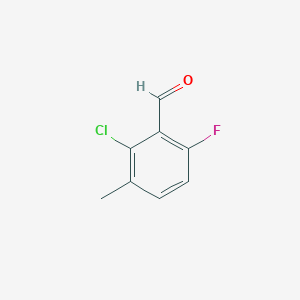
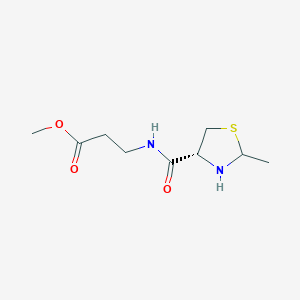
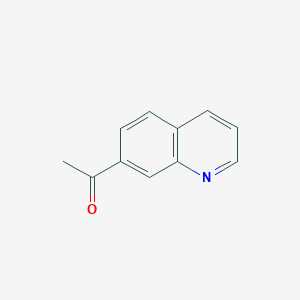
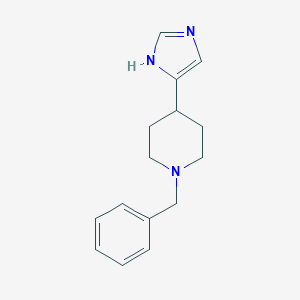
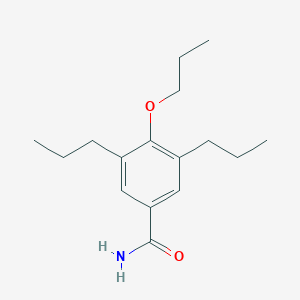

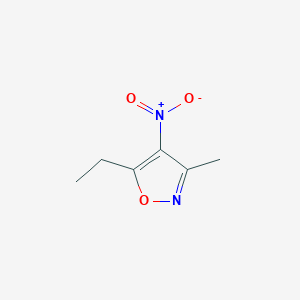
![(4E)-4-[[2-[[(E)-(4,5-dioxo-1-phenyl-2-sulfanylidenepyrrolidin-3-ylidene)-naphthalen-2-ylmethyl]amino]ethylamino]-naphthalen-2-ylmethylidene]-1-phenyl-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B9789.png)

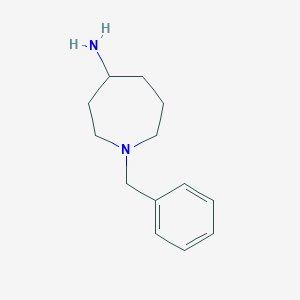
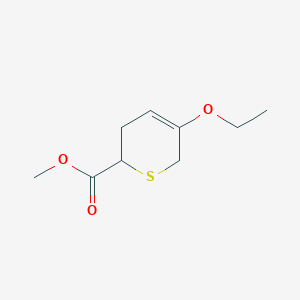


![3-[Bis(2-chloroethyl)amino]-4-methylbenzamide](/img/structure/B9809.png)
